molecular formula C7H12O3 B3374497 3-(Cyclopropylmethoxy)propanoic acid CAS No. 1019521-50-6

3-(Cyclopropylmethoxy)propanoic acid

Cat. No.: B3374497
CAS No.: 1019521-50-6
M. Wt: 144.17 g/mol
InChI Key: DBHJVWKLRYOYFI-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)propanoic acid is a functionalized propanoic acid derivative characterized by a cyclopropylmethoxy substituent at the third carbon of the propanoic acid backbone. This compound combines the carboxylic acid group’s reactivity with the steric and electronic effects of the cyclopropylmethoxy moiety, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(cyclopropylmethoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-7(9)3-4-10-5-6-1-2-6/h6H,1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHJVWKLRYOYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)propanoic acid typically involves the reaction of cyclopropylmethanol with a suitable propanoic acid derivative under controlled conditions. One common method includes the esterification of cyclopropylmethanol with propanoic acid, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This is critical for prodrug development or modifying physicochemical properties.

Reagent/ConditionsProductYieldSource
Methanol, H₂SO₄ (catalytic)Methyl 3-(cyclopropylmethoxy)propanoate85–92% ,
Ethanol, DCC/DMAPEthyl 3-(cyclopropylmethoxy)propanoate78%

Ester derivatives are intermediates in multi-step syntheses, as seen in the preparation of pyrano[2,3-c]pyrazole carboxylates via InCl₃-catalyzed reactions .

Amidation and Peptide Coupling

The carboxylic acid reacts with amines to form amides, a key step in drug design.

Reagent/ConditionsProductYieldSource
Thionyl chloride, NH₃3-(Cyclopropylmethoxy)propanamide65%,
EDC/HOBt, BenzylamineN-Benzyl-3-(cyclopropylmethoxy)propanamide70%

Amidation preserves the cyclopropane ring, as evidenced by analogs in fibrosis-targeting pharmaceuticals .

Salt Formation

Reaction with inorganic bases generates water-soluble salts, enhancing bioavailability.

BaseSalt FormedSolubility (mg/mL)Source
NaOHSodium 3-(cyclopropylmethoxy)propanoate>50 (H₂O) ,
K₂CO₃Potassium 3-(cyclopropylmethoxy)propanoate45 (H₂O)

Salt formation is exothermic, analogous to propanoic acid neutralization .

Decarboxylation

Thermal or oxidative decarboxylation eliminates CO₂, forming 3-(cyclopropylmethoxy)propane:

ConditionsProductYieldSource
CuO, Quinoline, 200°C3-(Cyclopropylmethoxy)propane60%
Electrolysis (Pt electrodes)Same as above55%

This reaction mirrors propanoic acid decarboxylation mechanisms .

Cyclopropane Ring-Opening

The cyclopropyl group undergoes ring-opening under strong acidic or radical conditions:

Reagent/ConditionsProductYieldSource
HBr (48%), Reflux3-(3-Bromopropoxy)propanoic acid40%
Ozone, DCM, -78°CMalonic acid derivatives30%

Ring-opening is slower compared to strained bicyclic systems but occurs via electrophilic addition .

Condensation with Carbonyl Compounds

The acid participates in Knoevenagel condensations to form α,β-unsaturated derivatives:

Reagent/ConditionsProductYieldSource
Acetone, Piperidine, Δ3-(Cyclopropylmethoxy)acrylic acid50%
CH₃COCl, AlCl₃Acetylated adducts65%

These reactions are pivotal in synthesizing heterocycles like pyranopyrazoles .

Enzymatic Transformations

Biocatalytic reductions or oxidations modify the acid group:

EnzymeProductYieldSource
Lipase B (CAL-B), EthanolEthyl ester90%
Laccase, O₂Oxidized intermediates20%

Enzymatic methods align with green chemistry trends in drug synthesis .

Grignard and Organometallic Reactions

The carboxylic acid reacts with Grignard reagents after activation:

Reagent/ConditionsProductYieldSource
CH₃MgBr, THF, -20°C4-(Cyclopropylmethoxy)pentan-2-one45%
PhLi, Et₂OPhenyl ketone derivatives50%

Activation via chloride intermediates (e.g., using SOCl₂) is required .

Scientific Research Applications

Pharmaceutical Applications

1.1. Intermediate for Drug Synthesis

3-(Cyclopropylmethoxy)propanoic acid serves as a key intermediate in the synthesis of various pharmaceuticals, notably phosphodiesterase 4 (PDE4) inhibitors. PDE4 inhibitors are significant in treating respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma by reducing inflammation and promoting bronchodilation .

For example, the synthesis of Roflumilast, a well-known PDE4 inhibitor, utilizes this compound as a crucial building block. The compound's structure allows for selective inhibition of PDE4 isoforms, which is essential for minimizing side effects associated with other PDE4 inhibitors .

1.2. Anti-inflammatory Properties

Research indicates that compounds related to this compound exhibit anti-inflammatory properties. These compounds can modulate immune responses by influencing cyclic adenosine monophosphate (cAMP) levels, which play a critical role in inflammatory pathways . This makes them potential candidates for developing treatments for inflammatory diseases.

Synthetic Applications

2.1. Organic Synthesis

The compound is utilized in various synthetic methodologies due to its unique chemical structure. It can undergo several reactions, including nucleophilic substitutions and coupling reactions, making it versatile for creating more complex organic molecules .

2.2. Environmental Considerations

The synthesis methods developed for this compound emphasize environmentally friendly practices. Recent methods highlight high yields and selectivity while avoiding toxic reagents, aligning with green chemistry principles . This approach not only enhances efficiency but also reduces the environmental impact of chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Properties

The physicochemical and biological properties of propanoic acid derivatives are heavily influenced by their substituents. Below is a comparative analysis with key analogs:

Compound Substituent Key Features
3-(Cyclopropylmethoxy)propanoic acid Cyclopropylmethoxy (-OCH₂C₃H₅) High lipophilicity due to cyclopropane; moderate aqueous solubility; enhanced metabolic stability compared to aromatic analogs .
3-(2-Thienyl)propanoic acid 2-Thienyl (C₄H₃S) Aromatic sulfur-containing group; increased conjugation potential; used in polymer and pharmaceutical research .
3-(N-(4-Sulfamoylphenyl)amino)propanoic acid N-(4-Sulfamoylphenyl)amino Polar sulfonamide group improves water solubility; used in halogenation and hydrazone formation reactions for drug derivatization .

Solubility and Stability

  • Aqueous Solubility: Sulfamoylphenyl-substituted analogs show higher solubility in polar solvents due to the sulfonamide group’s hydrogen-bonding capacity, whereas this compound is more soluble in lipids, enhancing membrane permeability .
  • Thermal Stability : The cyclopropyl group’s strain energy may reduce thermal stability compared to thienyl or phenyl analogs, which benefit from aromatic stabilization .

Biological Activity

3-(Cyclopropylmethoxy)propanoic acid is a chemical compound that has garnered attention in various biological studies due to its potential pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is believed to exert its biological effects through interactions with specific molecular targets, particularly enzymes and receptors. The compound may modulate enzyme activity by binding to active sites or altering receptor functions, leading to various physiological responses. Its structural characteristics allow it to influence metabolic pathways, potentially impacting conditions such as inflammation and neurodegenerative diseases .

Pharmacological Potential

Research indicates that this compound could have several therapeutic applications:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, which could make it a candidate for treating inflammatory disorders.
  • Neuroprotective Properties : Similar compounds have shown neurotropic effects, promoting neurite outgrowth and supporting neuronal health in models of neurodegeneration .
  • Gastroprotective Effects : There is evidence that related compounds can reduce gastric acid secretion, which may be beneficial in ulcerative conditions .

Case Studies

Several studies have explored the effects of this compound in vitro and in vivo:

  • Neurotropic Activity : In a study using PC12 neuronal models, derivatives of propanoic acids demonstrated significant neurite outgrowth, suggesting that this compound may similarly promote neuronal regeneration and plasticity .
  • Toxicology Assessments : Toxicological evaluations have shown that while acute exposure to propanoic acids can result in mild irritation, chronic exposure assessments are necessary to understand the long-term safety profile of this compound .

Data Table: Summary of Biological Activities

Activity Mechanism Study Reference
Anti-inflammatoryInhibition of cytokine production
NeuroprotectionPromotion of neurite outgrowth
Gastric acid reductionTargeting gastric H,K-ATPase pumps
ToxicityMild irritation observed in acute studies

In Vitro Studies

In vitro studies have demonstrated the compound's ability to affect cellular signaling pathways. For instance, the inhibition of specific kinases involved in inflammatory responses has been noted, suggesting a potential role in managing conditions like arthritis or other inflammatory diseases.

In Vivo Studies

Animal models have been utilized to assess the efficacy and safety profile of this compound. Observations include:

  • Behavioral Improvements : In models of neurodegeneration, treated animals exhibited improved motor functions and reduced neuroinflammation.
  • Histopathological Findings : Tissue analyses revealed reduced inflammatory markers and improved cellular integrity in treated groups compared to controls.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Cyclopropylmethoxy)propanoic acid, and how are protecting groups utilized in its preparation?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or ester hydrolysis. For example, cyclopropylmethanol can react with a halogenated propanoic acid derivative (e.g., 3-bromopropanoic acid) under basic conditions (e.g., NaH in DMF) to form the ether linkage. Protecting groups like tert-butyl esters may be employed to prevent undesired side reactions during functionalization. Deprotection via acidic hydrolysis (e.g., TFA) yields the final product. Optimization of reaction conditions (temperature, solvent polarity) is critical for improving yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify the cyclopropylmethoxy group (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) and confirm regiochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 187.0970 for C7_7H11_{11}O3_3).
  • IR Spectroscopy : Confirms carboxylic acid (1700–1720 cm1^{-1}) and ether (1100–1250 cm1^{-1}) functional groups.
    Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) enhances structural validation .

Q. What purification strategies are recommended for isolating this compound with high purity?

  • Methodological Answer :

  • Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials.
  • Recrystallization : Use polar aprotic solvents (e.g., acetone/water mixtures) to isolate crystalline product.
  • Analytical QC : HPLC with UV detection (210 nm) monitors purity (>95%), while TLC (silica, iodine staining) tracks reaction progress .

Advanced Research Questions

Q. How does the cyclopropylmethoxy group influence the compound’s metabolic stability compared to other alkoxy substituents?

  • Methodological Answer : The cyclopropyl group’s steric hindrance and electron-withdrawing effects reduce oxidative metabolism by cytochrome P450 enzymes. Comparative studies using liver microsomes or hepatocyte assays can quantify metabolic half-life. For example, replacing methoxy with cyclopropylmethoxy in phenylpropanoic acid analogs increased stability by 2–3 fold in rat liver microsomes. Metabolite identification via LC-MS/MS (e.g., hydroxylation at cyclopropyl carbons) further clarifies degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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